2-[3-(3-ACETAMIDO-4-METHYLPHENYL)-6-OXOPYRIDAZIN-1-YL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE
Description
2-[3-(3-ACETAMIDO-4-METHYLPHENYL)-6-OXOPYRIDAZIN-1-YL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a pyridazine ring, an acetamido group, and an isopropylphenyl group
Properties
IUPAC Name |
2-[3-(3-acetamido-4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15(2)18-7-9-20(10-8-18)26-23(30)14-28-24(31)12-11-21(27-28)19-6-5-16(3)22(13-19)25-17(4)29/h5-13,15H,14H2,1-4H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINPVUNRECMIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(3-ACETAMIDO-4-METHYLPHENYL)-6-OXOPYRIDAZIN-1-YL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE involves multiple steps, including the formation of the pyridazine ring and the introduction of the acetamido and isopropylphenyl groups. The synthetic route typically starts with the preparation of the pyridazine ring through a cyclization reaction. This is followed by the introduction of the acetamido group via an acylation reaction and the isopropylphenyl group through a substitution reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or isopropylphenyl groups can be replaced by other functional groups.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(3-ACETAMIDO-4-METHYLPHENYL)-6-OXOPYRIDAZIN-1-YL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3-ACETAMIDO-4-METHYLPHENYL)-6-OXOPYRIDAZIN-1-YL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to a reduction in disease symptoms. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[3-(3-ACETAMIDO-4-METHYLPHENYL)-6-OXOPYRIDAZIN-1-YL]-N-(4-ISOPROPYLPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
Phenoxy acetamide derivatives: These compounds share a similar acetamide group but differ in their overall structure and biological activities.
Pyridazine derivatives: These compounds have a pyridazine ring but may have different substituents, leading to variations in their chemical and biological properties.
Isopropylphenyl derivatives: These compounds contain an isopropylphenyl group but differ in other parts of their structure.
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
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